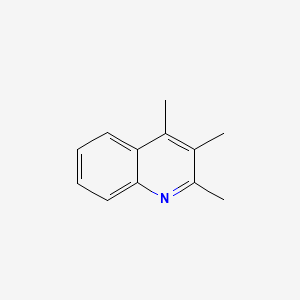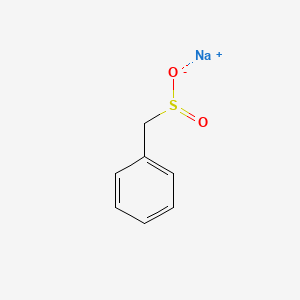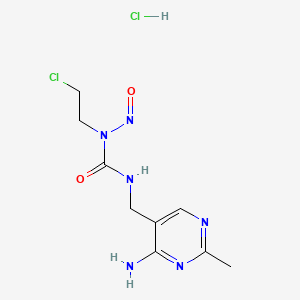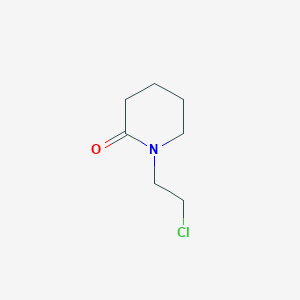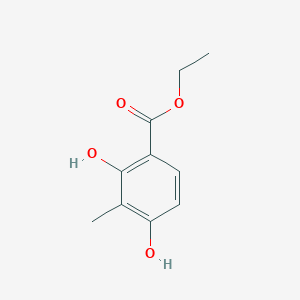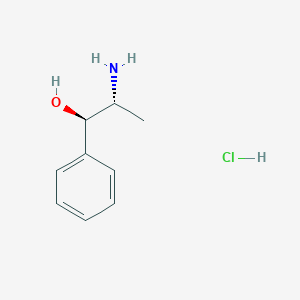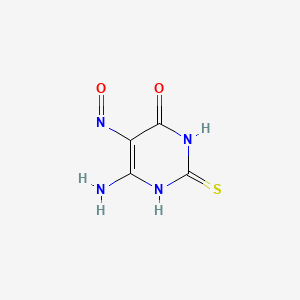
4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine is a heterocyclic compound with the molecular formula C4H4N4O2S It is known for its unique structure, which includes an amino group, a hydroxyl group, a mercapto group, and a nitroso group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiouracil with nitrous acid, which introduces the nitroso group at the 5-position of the pyrimidine ring. The reaction conditions often require an acidic environment and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitroso group can be reduced to an amino group, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while reduction of the nitroso group can produce an amino derivative. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biochemical pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. The exact pathways involved depend on the specific application and target but often include inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
6-Amino-5-nitroso-2-thiouracil: Similar structure but lacks the hydroxyl group.
4-Amino-6-hydroxy-2-methyl-5-nitrosopyrimidine: Similar structure but has a methyl group instead of a mercapto group.
2-Mercapto-5-nitroso-6-aminopyrimidine-4-ol: Similar structure but different positioning of functional groups.
Uniqueness
4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
5451-33-2 |
|---|---|
Molecular Formula |
C4H7N5O2S |
Molecular Weight |
189.20 g/mol |
IUPAC Name |
6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one;azane |
InChI |
InChI=1S/C4H4N4O2S.H3N/c5-2-1(8-10)3(9)7-4(11)6-2;/h(H4,5,6,7,9,11);1H3 |
InChI Key |
CABNQNSAWNPRJB-UHFFFAOYSA-N |
SMILES |
C1(=C(NC(=S)NC1=O)N)N=O |
Canonical SMILES |
C1(=C(NC(=S)NC1=O)N)N=O.N |
Related CAS |
5451-33-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




